Cas no 333419-40-2 (3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one)

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one is a quinolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzylamino-methyl substituent at the 3-position and dimethyl groups at the 5- and 8-positions, which may influence its biological activity and binding affinity. This compound is of interest due to its quinolinone core, a scaffold known for exhibiting diverse pharmacological properties, including antimicrobial, anti-inflammatory, and kinase inhibitory effects. The benzylamino-methyl moiety could enhance solubility or target specificity, making it a valuable intermediate for drug discovery. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship studies in therapeutic development.
3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one structure
333419-40-2 structure
Product Name:3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one
CAS No:333419-40-2
MF:C19H20N2O
MW:292.374904632568
CID:3074385
PubChem ID:864626
Update Time:2025-05-25

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one
    • 333419-40-2
    • AKOS000300054
    • 3-[(benzylamino)methyl]-5,8-dimethyl-1H-quinolin-2-one
    • SB68976
    • 3-((Benzylamino)methyl)-5,8-dimethylquinolin-2-ol
    • Oprea1_571234
    • MDL: MFCD02742450
    • Inchi: 1S/C19H20N2O/c1-13-8-9-14(2)18-17(13)10-16(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22)
    • InChI Key: GBDCUFKFQDTYCB-UHFFFAOYSA-N
    • SMILES: O=C1C(CNCC2C=CC=CC=2)=CC2C(C)=CC=C(C)C=2N1

Computed Properties

  • Exact Mass: 292.157563266Da
  • Monoisotopic Mass: 292.157563266Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 41.1Ų

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one: A Comprehensive Overview

The compound with CAS No. 333419-40-2, known as 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are widely studied for their diverse biological activities. The structure of 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one is characterized by a quinoline ring system with substituents at positions 3, 5, and 8. The presence of these substituents significantly influences the compound's chemical properties, bioavailability, and potential therapeutic applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern of the quinoline ring. This method not only enhances the yield but also ensures high purity, making it suitable for pharmacological studies. Additionally, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

The biological activity of 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one has been extensively investigated in recent years. Studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, this compound has shown promising results in preclinical models of neurodegenerative diseases, such as Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with targets associated with amyloid-beta aggregation makes it a compelling candidate for further exploration in this therapeutic area.

In terms of application, 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one has been considered for its role in drug delivery systems. Its structural features allow for functionalization with targeting ligands or polymer chains, enabling the development of nanoparticles or liposomal formulations. These delivery systems could enhance the efficacy and reduce the toxicity of therapeutic agents in clinical settings.

Recent research has also focused on understanding the toxicological profile of 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one. Acute and chronic toxicity studies have been conducted to assess its safety profile. Results indicate that at therapeutic doses, this compound exhibits low toxicity; however, further long-term studies are required to fully characterize its safety in humans.

The development of 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one into a clinically relevant drug requires addressing several challenges. These include optimizing its pharmacokinetic properties to improve bioavailability and stability within the body. Researchers are actively exploring strategies such as prodrug design and crystal engineering to overcome these limitations.

In conclusion, 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quionlinone represents a promising lead compound with diverse applications in drug discovery and development. Its unique chemical structure and favorable biological properties make it a valuable tool for advancing our understanding of complex biological systems and developing innovative therapeutic interventions.

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